2',4'-Dichloro-2,2-dimethylbutyrophenone 2',4'-Dichloro-2,2-dimethylbutyrophenone
Brand Name: Vulcanchem
CAS No.: 898765-94-1
VCID: VC3872748
InChI: InChI=1S/C12H14Cl2O/c1-4-12(2,3)11(15)9-6-5-8(13)7-10(9)14/h5-7H,4H2,1-3H3
SMILES: CCC(C)(C)C(=O)C1=C(C=C(C=C1)Cl)Cl
Molecular Formula: C12H14Cl2O
Molecular Weight: 245.14 g/mol

2',4'-Dichloro-2,2-dimethylbutyrophenone

CAS No.: 898765-94-1

Cat. No.: VC3872748

Molecular Formula: C12H14Cl2O

Molecular Weight: 245.14 g/mol

* For research use only. Not for human or veterinary use.

2',4'-Dichloro-2,2-dimethylbutyrophenone - 898765-94-1

Specification

CAS No. 898765-94-1
Molecular Formula C12H14Cl2O
Molecular Weight 245.14 g/mol
IUPAC Name 1-(2,4-dichlorophenyl)-2,2-dimethylbutan-1-one
Standard InChI InChI=1S/C12H14Cl2O/c1-4-12(2,3)11(15)9-6-5-8(13)7-10(9)14/h5-7H,4H2,1-3H3
Standard InChI Key DNLPDLSLKAZZRH-UHFFFAOYSA-N
SMILES CCC(C)(C)C(=O)C1=C(C=C(C=C1)Cl)Cl
Canonical SMILES CCC(C)(C)C(=O)C1=C(C=C(C=C1)Cl)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a dichlorinated phenyl ring attached to a 2,2-dimethylbutan-1-one group. The chlorine atoms at the 2' and 4' positions introduce steric and electronic effects that influence reactivity, while the branched alkyl chain enhances hydrophobicity . The International Union of Pure and Applied Chemistry (IUPAC) name is 1-(2,4-dichlorophenyl)-2,2-dimethylbutan-1-one, reflecting its substitution pattern and functional groups .

Synthesis and Production Methods

Laboratory-Scale Synthesis

A plausible route involves Friedel-Crafts acylation of 1,3-dichlorobenzene with 2,2-dimethylbutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) . This method parallels the synthesis of 2,4-dichloroacetophenone, where acyl chlorides react with chlorinated aromatics to form ketones .

Reaction Steps:

  • Acylation:
    1,3-Dichlorobenzene + 2,2-Dimethylbutyryl ChlorideAlCl32’,4’-Dichloro-2,2-dimethylbutyrophenone\text{1,3-Dichlorobenzene + 2,2-Dimethylbutyryl Chloride} \xrightarrow{\text{AlCl}_3} \text{2',4'-Dichloro-2,2-dimethylbutyrophenone}

  • Workup: Hydrolysis, solvent removal, and recrystallization yield the purified product .

Industrial Production Challenges

Scaling up this synthesis requires optimizing reaction parameters (temperature, stoichiometry) to maximize yield and minimize byproducts. Continuous-flow reactors and advanced distillation techniques may enhance efficiency, though no industrial production data exists for this specific compound .

Physicochemical Properties

Physical State and Stability

The compound is a solid at room temperature, with a predicted melting point range of 80–90°C based on analogs like 2',4'-dichloro-2,2-dimethylpropiophenone . Its stability under ambient conditions is likely high due to the electron-withdrawing chlorine atoms, which reduce susceptibility to oxidation .

Computed Properties

PropertyValueMethod/Source
Molecular Weight245.14 g/molPubChem
XLogP3-AA (Lipophilicity)4.6XLogP3
Hydrogen Bond Acceptors1PubChem
Rotatable Bonds3PubChem
Topological Polar Surface17.1 ŲPubChem

The high lipophilicity (XLogP3=4.6\text{XLogP3} = 4.6) suggests significant membrane permeability, making it a candidate for drug delivery studies .

Applications in Scientific Research

Pharmaceutical Intermediates

Chlorinated ketones like 2',4'-dichloro-2,2-dimethylbutyrophenone serve as precursors in synthesizing antipsychotics and anticancer agents. For example, structural analogs are used to develop dopamine receptor modulators by functionalizing the ketone group .

Agrochemical Development

The compound’s chlorinated aromatic core is common in herbicides and pesticides. Its derivatives could act as inhibitors of plant growth enzymes, similar to 2,4-dichlorophenoxyacetic acid (2,4-D) .

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